molecular formula C9H18O2 B14633645 5,5-Dimethoxy-2,4-dimethylpent-2-ene CAS No. 57279-09-1

5,5-Dimethoxy-2,4-dimethylpent-2-ene

Katalognummer: B14633645
CAS-Nummer: 57279-09-1
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: XYWURZGCKAWVAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethoxy-2,4-dimethylpent-2-ene is an organic compound with the molecular formula C9H18O2 It is a derivative of pentene, characterized by the presence of two methoxy groups and two methyl groups attached to the pentene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethoxy-2,4-dimethylpent-2-ene typically involves the alkylation of 2,4-dimethyl-2-pentene with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with methanol to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors with acid catalysts, allowing for efficient and scalable production. The reaction parameters are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethoxy-2,4-dimethylpent-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 5,5-dimethoxy-2,4-dimethylpentan-2-one.

    Reduction: Formation of 5,5-dimethoxy-2,4-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethoxy-2,4-dimethylpent-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5-Dimethoxy-2,4-dimethylpent-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modulate the compound’s activity and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethyl-2-pentene: A structurally related compound with similar reactivity but lacking the methoxy groups.

    2,4-Dimethoxy-2-pentene: Another related compound with methoxy groups but different methyl group positioning.

Uniqueness

5,5-Dimethoxy-2,4-dimethylpent-2-ene is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

57279-09-1

Molekularformel

C9H18O2

Molekulargewicht

158.24 g/mol

IUPAC-Name

5,5-dimethoxy-2,4-dimethylpent-2-ene

InChI

InChI=1S/C9H18O2/c1-7(2)6-8(3)9(10-4)11-5/h6,8-9H,1-5H3

InChI-Schlüssel

XYWURZGCKAWVAT-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C(C)C)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.